molecular formula C29H26ClNO4 B15173186 2-(propoxycarbonyl)phenyl 4-(4-chlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate

2-(propoxycarbonyl)phenyl 4-(4-chlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate

Cat. No.: B15173186
M. Wt: 488.0 g/mol
InChI Key: CSMNOQHFKOPPHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(propoxycarbonyl)phenyl 4-(4-chlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate features a cyclopenta[c]quinoline core substituted with a 4-chlorophenyl group at position 4, a carboxylate ester at position 8 (linked to a 2-(propoxycarbonyl)phenyl group), and a partially hydrogenated ring system. This structure combines aromatic and aliphatic motifs, with ester functionalities that influence solubility and pharmacokinetic properties.

Properties

Molecular Formula

C29H26ClNO4

Molecular Weight

488.0 g/mol

IUPAC Name

(2-propoxycarbonylphenyl) 4-(4-chlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate

InChI

InChI=1S/C29H26ClNO4/c1-2-16-34-29(33)23-6-3-4-9-26(23)35-28(32)19-12-15-25-24(17-19)21-7-5-8-22(21)27(31-25)18-10-13-20(30)14-11-18/h3-7,9-15,17,21-22,27,31H,2,8,16H2,1H3

InChI Key

CSMNOQHFKOPPHU-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=CC=CC=C1OC(=O)C2=CC3=C(C=C2)NC(C4C3C=CC4)C5=CC=C(C=C5)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(propoxycarbonyl)phenyl 4-(4-chlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(propoxycarbonyl)phenyl 4-(4-chlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new products.

    Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with different functional groups, while reduction can produce simpler compounds with altered chemical properties.

Scientific Research Applications

2-(propoxycarbonyl)phenyl 4-(4-chlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s biological activity makes it a candidate for studying cellular processes and interactions.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(propoxycarbonyl)phenyl 4-(4-chlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The compound’s structural analogs differ primarily in substituent groups at positions 4, 8, and the cyclopenta[c]quinoline core. Key comparisons include:

Table 1: Structural and Functional Group Comparisons
Compound Name / ID Position 4 Substituent Position 8 Substituent Core Modifications Key Properties/Activities
Target Compound 4-(4-Chlorophenyl) 2-(Propoxycarbonyl)phenyl ester 3a,4,5,9b-tetrahydro Increased lipophilicity due to propoxy group
4-(Ethoxycarbonyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid Ethoxycarbonyl Carboxylic acid Same core Higher polarity (carboxylic acid vs. ester)
4BP-TQS (GAT107) 4-(4-Bromophenyl) Sulfonamide 3aR,4S,9bS stereochemistry Potent α7 nAChR ago-PAM (EC₅₀ ~10 µM)
TQS Naphthalene-1-yl Sulfonic acid amide Fully unsaturated core α7 nAChR positive allosteric modulator
7-Chloro-8-methyl-2-(4-propoxyphenyl)quinoline-4-carboxylic acid 4-(4-Propoxyphenyl) Carboxylic acid Quinoline (non-hydrogenated) Antibacterial activity (hypothesized)
8-Ethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid Ethyl Carboxylic acid Same core Molecular weight: 243.3 g/mol
Key Observations:

Ester vs.

Chlorophenyl vs. Bromophenyl : The 4-chlorophenyl group in the target compound may offer similar π-π stacking interactions as 4-bromophenyl in 4BP-TQS but with reduced steric bulk .

Sulfonamide vs. Carboxylate : Sulfonamide-containing analogs (e.g., TQS, 4BP-TQS) exhibit strong α7 nicotinic acetylcholine receptor (nAChR) modulation, suggesting the target compound’s carboxylate may alter target selectivity or potency .

Hydrogenation Effects: The partially hydrogenated core in the target compound and may confer conformational flexibility compared to fully aromatic quinolines (e.g., ), influencing binding kinetics.

Bioactivity and Target Correlations

  • α7 nAChR Modulation : Sulfonamide derivatives (TQS, 4BP-TQS) are potent allosteric modulators, with 4BP-TQS (GAT107) acting as an ago-PAM (EC₅₀ ~10 µM) . The target compound’s carboxylate ester may exhibit weaker receptor interactions due to reduced hydrogen-bonding capacity.
  • Antimicrobial Potential: Quinoline-carboxylic acids (e.g., ) often display antibacterial activity, suggesting the target compound’s ester group could serve as a prodrug moiety, metabolizing to an active acid form.

Metabolic and Stability Considerations

  • Ester Hydrolysis : The propoxycarbonyl ester in the target compound is likely susceptible to hydrolysis by esterases, converting it to a carboxylic acid metabolite (similar to ). This property is critical for prodrug design .
  • Stereochemical Influence : Unlike 4BP-TQS, which has defined 3aR,4S,9bS stereochemistry, the target compound’s stereochemistry is unreported. Enantiomeric resolution (as in ) could significantly impact activity.

Biological Activity

The compound 2-(propoxycarbonyl)phenyl 4-(4-chlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.

Molecular Information

PropertyValue
Molecular FormulaC29H26ClNO4
Molecular Weight488.0 g/mol
IUPAC Name(2-propoxycarbonylphenyl) 4-(4-chlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate
InChI KeyCSMNOQHFKOPPHU-UHFFFAOYSA-N

This compound features a quinoline core, which is known for its diverse biological activities and reactivity in various chemical environments.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it has been noted for potential kinase inhibition, which is crucial in many signaling pathways related to cancer progression .

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds structurally related to this compound. For example:

  • Inhibition of Kinases : Compounds with similar structures have shown low micromolar activity against key kinases like AKT2/PKBβ. This pathway is significant in glioma malignancy and targeted for therapeutic interventions .
  • Cytotoxicity Studies : Research indicates that certain derivatives exhibit selective cytotoxicity towards cancer cells while sparing non-cancerous cells. This selectivity is crucial for reducing adverse effects in potential therapeutic applications .

Structure-Activity Relationship (SAR)

The presence of specific substituents on the quinoline structure can significantly enhance biological activity:

  • Chlorine Substituents : The introduction of chlorine atoms has been associated with increased potency against various cancer cell lines. For instance, compounds containing chlorinated phenyl groups demonstrated improved inhibition rates in vitro against glioblastoma cell lines .
  • Functional Group Variations : Variations in functional groups attached to the quinoline core can lead to different biological outcomes. For example, modifications that enhance lipophilicity may improve cellular uptake and bioavailability .

Study on Kinase Inhibition

A notable study screened a series of compounds related to this compound against 139 purified kinases. The results indicated significant inhibition of AKT2/PKBβ with an IC50 value around 12 μM. This suggests a promising avenue for developing targeted therapies in cancers where AKT signaling plays a pivotal role .

Anticancer Activity Against Glioblastoma

In another investigation focusing on glioblastoma treatment, derivatives showed potent inhibitory effects on neurosphere formation in primary patient-derived glioma stem cells. These findings underscore the potential of this compound class in targeting cancer stem cells and disrupting tumor growth dynamics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.